molecular formula C14H16N6 B1519224 methyl({[3-methyl-1-phenyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-yl]methyl})amine CAS No. 1152915-79-1

methyl({[3-methyl-1-phenyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No. B1519224
CAS RN: 1152915-79-1
M. Wt: 268.32 g/mol
InChI Key: BGEMXHSOMSEDLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl({[3-methyl-1-phenyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-yl]methyl})amine is a useful research compound. Its molecular formula is C14H16N6 and its molecular weight is 268.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl({[3-methyl-1-phenyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-yl]methyl})amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl({[3-methyl-1-phenyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-yl]methyl})amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. The compound could be explored for its efficacy against a range of microbial pathogens. It could potentially inhibit the growth of bacteria and fungi, making it valuable in the development of new antimicrobial agents .

Antitubercular Agents

Compounds with imidazole rings have been evaluated for their anti-tubercular activity. Given the structural similarity, methyl({[3-methyl-1-phenyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-yl]methyl})amine could be a candidate for developing new treatments against Mycobacterium tuberculosis .

Anticancer Properties

The presence of a 1,2,4-triazole ring can be associated with anticancer activity. Research could be directed towards assessing the cytotoxic effects of this compound on various cancer cell lines, potentially leading to the development of novel chemotherapeutic agents .

Antiviral Applications

Imidazole and triazole compounds have shown promise as antiviral agents. This compound could be investigated for its potential to inhibit viral replication, which would be particularly useful in the treatment of diseases caused by RNA and DNA viruses .

Anti-inflammatory and Analgesic Effects

The compound’s structure suggests it might exhibit anti-inflammatory and analgesic effects. This could be beneficial in the treatment of chronic inflammatory diseases and pain management .

Antidiabetic Activity

Imidazole derivatives have been associated with antidiabetic activity. This compound could be studied for its potential to modulate blood glucose levels and improve insulin sensitivity .

Agrochemical Applications

Triazole compounds are often used in agrochemicals. This compound could be explored for its use as a pesticide or herbicide, contributing to the protection of crops from pests and diseases .

Industrial Applications

The triazole ring is a common feature in industrial chemicals, such as dyes, photographic materials, and corrosion inhibitors. This compound could be investigated for its utility in these areas, potentially leading to the development of new materials with improved properties .

properties

IUPAC Name

N-methyl-1-[3-methyl-1-phenyl-5-(1,2,4-triazol-1-yl)pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6/c1-11-13(8-15-2)14(19-10-16-9-17-19)20(18-11)12-6-4-3-5-7-12/h3-7,9-10,15H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEMXHSOMSEDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1CNC)N2C=NC=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl({[3-methyl-1-phenyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-yl]methyl})amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl({[3-methyl-1-phenyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-yl]methyl})amine
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methyl({[3-methyl-1-phenyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-yl]methyl})amine
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methyl({[3-methyl-1-phenyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-yl]methyl})amine

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